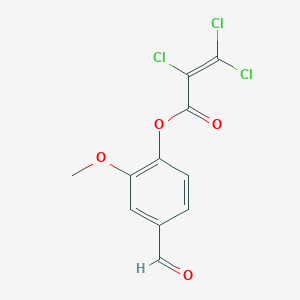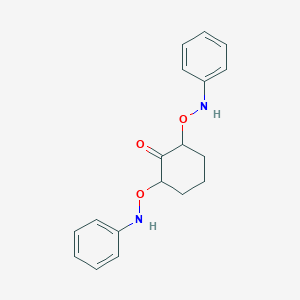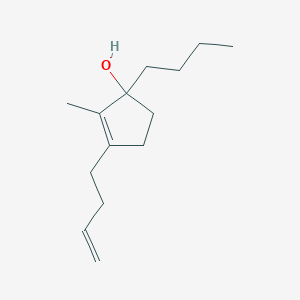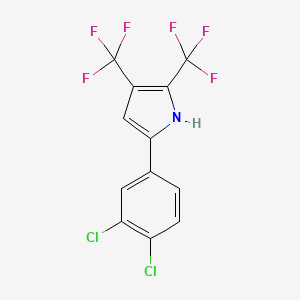![molecular formula C18H15Cl2NO3S B12539427 1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride CAS No. 142936-98-9](/img/structure/B12539427.png)
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridinium core substituted with a benzyl group and a sulfonyl chloride moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylation of pyridine can be achieved using benzyl chloride in the presence of a base such as sodium hydride. The sulfonylation step involves the reaction of the benzylated pyridine with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反应分析
Types of Reactions
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.
Electrophilic aromatic substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, thiols, or amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Electrophilic aromatic substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Similar Compounds
- 1-Benzyl-3-[(4-methylbenzenesulfonyl)oxy]pyridin-1-ium chloride
- 1-Benzyl-3-[(4-nitrobenzenesulfonyl)oxy]pyridin-1-ium chloride
- 1-Benzyl-3-[(4-fluorobenzenesulfonyl)oxy]pyridin-1-ium chloride
Uniqueness
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
属性
CAS 编号 |
142936-98-9 |
|---|---|
分子式 |
C18H15Cl2NO3S |
分子量 |
396.3 g/mol |
IUPAC 名称 |
(1-benzylpyridin-1-ium-3-yl) 4-chlorobenzenesulfonate;chloride |
InChI |
InChI=1S/C18H15ClNO3S.ClH/c19-16-8-10-18(11-9-16)24(21,22)23-17-7-4-12-20(14-17)13-15-5-2-1-3-6-15;/h1-12,14H,13H2;1H/q+1;/p-1 |
InChI 键 |
PBBMOJDDTGKHNO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)

![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)


